molecular formula C21H37NO3S B14245828 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol CAS No. 184829-69-4

3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol

Cat. No.: B14245828
CAS No.: 184829-69-4
M. Wt: 383.6 g/mol
InChI Key: IUUUGFMBNSMHOH-UHFFFAOYSA-N
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Description

3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is an organic compound that features a benzene ring substituted with a dihexylamino group and a sulfonyl group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with the dihexylamino group. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring is treated with dihexylamine under acidic conditions to introduce the dihexylamino group .

Next, the sulfonyl group is introduced via sulfonation, where the benzene ring is reacted with sulfur trioxide or chlorosulfonic acid. The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the sulfonyl chloride intermediate is reacted with propanol under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dihexylamino group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol is unique due to the presence of both the dihexylamino and sulfonyl groups, along with the propanol chain. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

184829-69-4

Molecular Formula

C21H37NO3S

Molecular Weight

383.6 g/mol

IUPAC Name

3-[4-(dihexylamino)phenyl]sulfonylpropan-1-ol

InChI

InChI=1S/C21H37NO3S/c1-3-5-7-9-16-22(17-10-8-6-4-2)20-12-14-21(15-13-20)26(24,25)19-11-18-23/h12-15,23H,3-11,16-19H2,1-2H3

InChI Key

IUUUGFMBNSMHOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)S(=O)(=O)CCCO

Origin of Product

United States

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